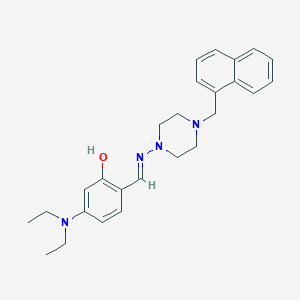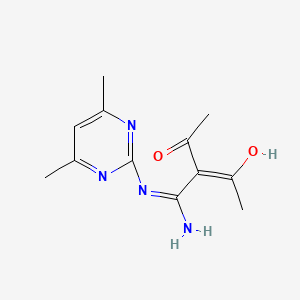![molecular formula C15H13N3O4 B3726858 N'-[(Z)-(2-hydroxy-3-methylphenyl)methylidene]-4-nitrobenzohydrazide](/img/structure/B3726858.png)
N'-[(Z)-(2-hydroxy-3-methylphenyl)methylidene]-4-nitrobenzohydrazide
Vue d'ensemble
Description
N’-[(Z)-(2-hydroxy-3-methylphenyl)methylidene]-4-nitrobenzohydrazide is a compound belonging to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-
Applications De Recherche Scientifique
N’-[(Z)-(2-hydroxy-3-methylphenyl)methylidene]-4-nitrobenzohydrazide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, particularly targeting specific cancer cell lines.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(2-hydroxy-3-methylphenyl)methylidene]-4-nitrobenzohydrazide typically involves the condensation reaction between 2-hydroxy-3-methylbenzaldehyde and 4-nitrobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(Z)-(2-hydroxy-3-methylphenyl)methylidene]-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used as oxidizing agents.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as sodium methoxide (NaOCH3) or other nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the compound can yield carboxylic acids or other oxidized derivatives.
Reduction: Reduction typically results in the formation of amines.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of N’-[(Z)-(2-hydroxy-3-methylphenyl)methylidene]-4-nitrobenzohydrazide involves its interaction with cellular components. The compound can inhibit cellular proliferation by inducing DNA degradation . It targets specific molecular pathways, potentially involving the inhibition of enzymes or interaction with DNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Cyclohexyl-N-[(Z)-(3-methoxyphenyl)methylidene]hydrazinecarbothioamide
- 2-Cyclohexyl-N-[(Z)-(3-hydroxyphenyl)methylidene]hydrazinecarbothioamide
Uniqueness
N’-[(Z)-(2-hydroxy-3-methylphenyl)methylidene]-4-nitrobenzohydrazide is unique due to its specific structural features, such as the presence of both hydroxy and nitro groups, which contribute to its distinct chemical reactivity and potential biological activity .
Propriétés
IUPAC Name |
N-[(Z)-(2-hydroxy-3-methylphenyl)methylideneamino]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-10-3-2-4-12(14(10)19)9-16-17-15(20)11-5-7-13(8-6-11)18(21)22/h2-9,19H,1H3,(H,17,20)/b16-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVVSOQYZFVMRP-SXGWCWSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)/C=N\NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3Z)-1H-indole-2,3-dione 3-({(2E,5Z)-5-[4-(dimethylamino)benzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}hydrazone)](/img/structure/B3726775.png)
![(Z)-1-[3-[(Z)-2-hydroxyprop-1-enyl]-6-nitroquinoxalin-2-yl]prop-1-en-2-ol](/img/structure/B3726780.png)
![N-(3-ACETYLPHENYL)-2-({4-OXO-3H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE](/img/structure/B3726788.png)

![6-amino-2-{[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4-pyrimidinol](/img/structure/B3726804.png)
![4-ethoxy-N-[3-[(4-fluorobenzoyl)amino]phenyl]benzamide](/img/structure/B3726823.png)
![N-(4-chlorophenyl)-2-cyano-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B3726824.png)
![N'-[(E)-(3-Ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B3726839.png)
![N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]methanesulfonamide](/img/structure/B3726842.png)
![2-[(4-butylphenyl)hydrazono]-N-(5-chloro-2,4-dimethoxyphenyl)-3-oxobutanamide](/img/structure/B3726850.png)
![ethyl 5-[(Z)-2-cyano-3-imino-3-(4-methylpiperazin-1-yl)prop-1-enyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B3726873.png)

![(E)-3-(furan-2-yl)-N-[2-[(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]prop-2-enamide](/img/structure/B3726877.png)
![N-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylideneamino]-3-nitrobenzamide](/img/structure/B3726881.png)
